molecular formula C13H15BrN2O B12993884 6-Bromo-2-(tert-butylamino)quinolin-3-ol

6-Bromo-2-(tert-butylamino)quinolin-3-ol

Cat. No.: B12993884
M. Wt: 295.17 g/mol
InChI Key: YKUOZBWXKJRJKF-UHFFFAOYSA-N
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Description

6-Bromo-2-(tert-butylamino)quinolin-3-ol is a quinoline derivative with a bromine atom at the 6th position and a tert-butylamino group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(tert-butylamino)quinolin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and halogenated quinolines .

Scientific Research Applications

6-Bromo-2-(tert-butylamino)quinolin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(tert-butylamino)quinolin-3-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives often target enzymes and receptors involved in various biological processes. For example, they can inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(tert-butylamino)quinolin-3-ol is unique due to the presence of both the bromine atom and the tert-butylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-2-(tert-butylamino)quinolin-3-ol

InChI

InChI=1S/C13H15BrN2O/c1-13(2,3)16-12-11(17)7-8-6-9(14)4-5-10(8)15-12/h4-7,17H,1-3H3,(H,15,16)

InChI Key

YKUOZBWXKJRJKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=C2C=C(C=CC2=N1)Br)O

Origin of Product

United States

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